8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid
Description
8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and a carboxylic acid functional group. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Properties
IUPAC Name |
8-oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8-6-3-10-4-7(9(13)14)5(6)1-2-11-8/h3-4H,1-2H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCIEDJCLANVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CN=CC(=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092496-07-4 | |
| Record name | 8-oxo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminonicotinic acid with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate the substitution of the carboxylic acid group.
Major Products Formed
The major products formed from these reactions include various naphthyridine derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar structural features but different biological activities.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties, this compound shares some similarities with 8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid.
1,8-Naphthyridine: Exhibits a range of biological activities and is used in various medicinal chemistry applications.
Uniqueness
This compound is unique due to its specific structural configuration and the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Biological Activity
8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid (ONDCA) is a heterocyclic compound belonging to the naphthyridine family. This compound has gained considerable attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of ONDCA, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula: C9H8N2O3
- Molecular Weight: 192.174 g/mol
- CAS Number: 2092496-07-4
Synthesis Methods
The synthesis of ONDCA typically involves cyclization reactions starting from precursors such as 2-aminonicotinic acid and ethyl acetoacetate. The process can be optimized using acidic or basic catalysts to enhance yield and purity .
Antimicrobial Properties
ONDCA exhibits significant antimicrobial activity against various pathogens. Research indicates that derivatives of naphthyridine compounds often show enhanced antibacterial effects. For instance, studies have demonstrated that naphthyridine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| ONDCA | Antibacterial | 15.62 (against Bacillus cereus) |
| Derivative A | Antifungal | 74.5% inhibition (Fusarium graminearum) |
Anticancer Activity
The anticancer potential of ONDCA has been investigated through various in vitro and in vivo studies. It has shown promising results against several cancer cell lines, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).
In one study, ONDCA was tested for its cytotoxic effects on NSCLC cells, revealing an IC50 value of approximately 10 µM. Mechanistic studies indicated that ONDCA induces oxidative stress and DNA damage in cancer cells, leading to apoptosis .
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| NSCLC | 10 | Induces oxidative stress |
| HCC | 12 | DNA damage response |
Case Studies
- NSCLC Treatment : A study evaluated the effects of ONDCA on NSCLC cells both in vitro and using xenograft models in mice. Results indicated that ONDCA significantly reduced tumor size and increased apoptosis markers compared to control groups.
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of ONDCA derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings showed that certain derivatives had lower MIC values than standard antibiotics.
Toxicity and Safety
Toxicity assessments have shown that ONDCA has a favorable safety profile in laboratory settings. In animal studies, doses up to 100 mg/kg did not result in significant adverse effects, suggesting potential for further development .
Current Research Trends
Ongoing research is focused on modifying the chemical structure of ONDCA to enhance its biological activity and reduce potential side effects. Structural modifications have been shown to improve solubility and bioavailability, which are critical for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
